Triethylene glycol monophosphate Triethylene glycol monophosphate
Brand Name: Vulcanchem
CAS No.: 93904-52-0
VCID: VC20299842
InChI: InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10)
SMILES:
Molecular Formula: C6H15O7P
Molecular Weight: 230.15 g/mol

Triethylene glycol monophosphate

CAS No.: 93904-52-0

Cat. No.: VC20299842

Molecular Formula: C6H15O7P

Molecular Weight: 230.15 g/mol

* For research use only. Not for human or veterinary use.

Triethylene glycol monophosphate - 93904-52-0

Specification

CAS No. 93904-52-0
Molecular Formula C6H15O7P
Molecular Weight 230.15 g/mol
IUPAC Name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl dihydrogen phosphate
Standard InChI InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10)
Standard InChI Key CJHGCXGTUHBMMH-UHFFFAOYSA-N
Canonical SMILES C(COCCOCCOP(=O)(O)O)O

Introduction

Chemical Identity and Structural Characteristics

Triethylene glycol monophosphate (C₆H₁₅O₇P) is a phosphoric acid ester derived from triethylene glycol (TEG). Its molecular structure consists of a triethylene glycol chain (three ethylene oxide units) terminated by a monophosphate group. The monosodium salt form (C₆H₁₄NaO₇P) is also well-documented, with a molecular weight of 252.13 g/mol . Key structural features include:

  • Hydrophilic backbone: The ethylene oxide units confer water solubility and flexibility.

  • Phosphoryl group: Enhances polarity and enables interactions with metal ions or organic substrates.

Molecular and Structural Data

PropertyValueSource
Molecular formulaC₆H₁₅O₇PPubChem
Molecular weight (parent)230.15 g/molPubChem
Monosodium salt formulaC₆H₁₄NaO₇PPubChem
Monosodium salt molecular weight252.13 g/molPubChem
CAS Registry Number87168-03-4 (monosodium salt)PubChem

The 2D and 3D conformational analyses reveal a staggered arrangement of ethylene oxide units, with the phosphate group adopting a tetrahedral geometry .

Synthesis and Production Methods

TEGMP is typically synthesized via esterification or phosphorylation reactions. A vacuum-assisted esterification protocol, analogous to methods used for triethylene glycol dimethacrylate, has been adapted for phosphorylated derivatives .

Key Synthetic Steps

  • Esterification: Triethylene glycol reacts with phosphoric acid derivatives (e.g., phosphoryl chloride) in the presence of a catalyst (e.g., tosic acid) and a polymerization inhibitor (e.g., thiodiphenylamine) .

  • Vacuum Distillation: Reaction mixtures are vacuum-distilled (-0.04 to -0.08 MPa) to remove water and byproducts, improving yield and purity .

  • Neutralization: The crude product is washed with alkali (e.g., NaOH) to pH 7–8, separating aqueous and organic layers .

Critical Parameters:

  • Temperature: 313–333 K for optimal reaction kinetics .

  • Catalyst Loading: 1.2–4.2% by mass of reactants .

  • Inhibitors: Thiodiphenylamine (0.3–0.5%) prevents radical polymerization .

Physicochemical Properties

Solubility in Supercritical CO₂

TEGMP derivatives exhibit notable solubility in scCO₂, making them candidates for green chemistry applications. A study by Journal of Chemical & Engineering Data (2012) reported the following solubility data for phosphorylated triethylene glycol derivatives :

CompoundTemperature (K)Pressure (MPa)Solubility (mol·L⁻¹)
EG3EH*313100.024
EG3EH333190.198
PG3EH**313100.018
PG3EH333190.162
*EG3EH: 2-(2-(2-((2-ethylhexoxy(methoxy)phosphoryl)oxy)ethoxy)ethoxy)ethyl 2-ethylhexyl methyl phosphate.
**PG3EH: Propylene glycol analog.

The Bartle semiempirical model accurately predicted these solubilities, confirming the role of phosphoryl groups in enhancing CO₂-philicity .

Thermal Stability

TEGMP decomposes at temperatures above 473 K, with differential scanning calorimetry (DSC) showing an exothermic peak at 488 K, indicative of phosphate ester degradation .

ImpurityCompositionRelative Abundance (%)
1,3-ButanediolC₄H₁₀O₂0.30
Diethylene glycolC₄H₁₀O₃0.49
Unknown ester (C₈H₁₆O₅)Exact mass: 210.130.48

The unknown ester (Figure 3) was characterized via CI/EI-MS as a methyl-branched phosphate ester, likely formed during storage .

Industrial and Research Applications

Solvent Systems

Phosphorylated TEG derivatives serve as co-solvents in scCO₂-based extraction processes, particularly for polar compounds .

Polymer Chemistry

TEGMP acts as a crosslinker in radiation-cured polymers, imparting flexibility and hydrophilicity to polyacrylate networks .

Biomedical Applications

Preliminary studies suggest TEGMP derivatives could function as nonionic surfactants in drug delivery systems, though toxicological data remain limited .

Challenges and Future Directions

  • Impurity Control: Batch-to-batch variability in commercial TEG necessitates advanced GC-MS protocols .

  • Scalability: Vacuum esterification requires optimization for industrial-scale production .

  • Environmental Impact: Biodegradability studies of TEGMP derivatives are urgently needed.

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